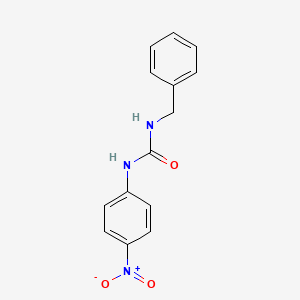

N-benzyl-N'-(4-nitrophenyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

13141-87-2 |

|---|---|

Molecular Formula |

C14H13N3O3 |

Molecular Weight |

271.27 g/mol |

IUPAC Name |

1-benzyl-3-(4-nitrophenyl)urea |

InChI |

InChI=1S/C14H13N3O3/c18-14(15-10-11-4-2-1-3-5-11)16-12-6-8-13(9-7-12)17(19)20/h1-9H,10H2,(H2,15,16,18) |

InChI Key |

GAKHJIGQGDIDSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Benzyl N 4 Nitrophenyl Urea and Its Precursors

Classical and Phosgene-Free Synthesis Approaches for N-Substituted Ureas

The traditional synthesis of N-substituted ureas often involves the use of hazardous reagents like phosgene (B1210022). nih.gov Consequently, the development of safer, phosgene-free alternatives has been a major focus in organic synthesis. These methods provide access to asymmetrically substituted ureas through various intermediates and coupling agents.

Nucleophilic addition is a fundamental reaction for forming the urea (B33335) linkage. numberanalytics.com A common method involves the reaction of an isocyanate with an amine. wikipedia.org For the synthesis of N-benzyl-N'-(4-nitrophenyl)urea, this would typically involve the reaction of benzylamine (B48309) with 4-nitrophenyl isocyanate or 4-nitroaniline (B120555) with benzyl (B1604629) isocyanate. These reactions can often be performed in a variety of organic solvents. researchgate.net

Recent advancements have highlighted the use of water as a solvent, which can promote the reaction and lead to higher yields and easier product isolation. rsc.org For instance, the reaction of amines with potassium isocyanate in water has been shown to be an efficient method for producing N-substituted ureas. rsc.org The physical properties and solubility of the reactants in water play a crucial role in the reaction rate and selectivity. organic-chemistry.org This "on-water" approach is not only sustainable but also simplifies the workup process, often allowing for product isolation by simple filtration. organic-chemistry.org

A one-pot, two-step reaction for synthesizing urea derivatives under solvent-free conditions has also been developed, showcasing the versatility of nucleophilic addition strategies. tandfonline.com

Carbamates serve as excellent and stable intermediates for the synthesis of ureas. A highly effective method for preparing monosubstituted ureas involves the use of 4-nitrophenyl-N-benzylcarbamate. bioorganic-chemistry.com This reagent reacts with a primary or secondary amine to form an N-benzyl-N'-substituted urea. The benzyl group can then be removed by hydrogenolysis to yield the final monosubstituted urea. bioorganic-chemistry.com This two-step process is versatile and can be applied to a wide range of amines, including complex molecules like aminoglycoside antibiotics, in both organic and aqueous environments. bioorganic-chemistry.com

The synthesis of the key intermediate, 4-nitrophenyl-N-benzylcarbamate, can be achieved by reacting benzylamine with 4-nitrophenylchloroformate. bioorganic-chemistry.com The resulting N-benzyl ureas are typically obtained in high purity after a simple workup. bioorganic-chemistry.com The subsequent hydrogenolysis step, often carried out using palladium on carbon (Pd/C) as a catalyst, provides the desired monosubstituted urea in high yield. researchgate.netbioorganic-chemistry.com

The general procedure for the synthesis of N-benzyl ureas using this method is as follows:

4-nitrophenyl-N-benzylcarbamate is added to a solution of an amine and a base (like triethylamine) in a solvent such as dichloromethane. bioorganic-chemistry.com

The mixture is stirred at room temperature until the carbamate (B1207046) is consumed. bioorganic-chemistry.com

The crude N-benzyl urea is isolated after washing the reaction mixture. bioorganic-chemistry.com

The N-benzyl urea is then dissolved in a suitable solvent like acetic acid, and subjected to hydrogenolysis in the presence of a palladium catalyst to remove the benzyl group. bioorganic-chemistry.com

This carbamate-mediated approach offers a significant advantage over methods using isocyanates, especially when dealing with water-soluble or complex amines where isocyanates may fail to produce the desired product in good yield. bioorganic-chemistry.com

To circumvent the use of highly toxic phosgene and its derivatives, alternative coupling reagents have been developed. researchgate.net Among these, N,N′-Carbonyldiimidazole (CDI) is a widely used and safer option. nih.gov CDI is a crystalline solid that is easier to handle than phosgene and does not produce chlorinated byproducts. nih.govcommonorganicchemistry.com

CDI facilitates urea synthesis by reacting with an amine to form an activated carbamoyl-imidazole intermediate. This intermediate then reacts with a second amine to produce the desired urea. thieme-connect.com The reaction is often efficient and can be carried out under mild conditions. thieme-connect.com The liberated imidazole (B134444) can act as a base, negating the need for an additional base in some cases. commonorganicchemistry.com

The general mechanism for CDI-mediated urea synthesis involves:

Reaction of a primary amine with CDI to form a carbamoyl-imidazole.

Reaction of this intermediate with a second amine to yield the unsymmetrical urea.

This method has been successfully applied to the synthesis of a variety of urea derivatives, including those tethered to complex scaffolds like glycosyl amino acids. thieme-connect.com Zinc has also been shown to promote the synthesis of ureas using CDI as the carbonyl source. bohrium.com

| Coupling Reagent | Advantages | Disadvantages |

| Phosgene | Highly reactive | Extremely toxic gas |

| Triphosgene (B27547) | Solid, safer to handle than phosgene | Still releases phosgene in situ |

| N,N′-Carbonyldiimidazole (CDI) | Solid, non-toxic byproducts | Moisture sensitive |

| 4-Nitrophenyl-N-benzylcarbamate | Stable, good for complex amines | Requires a two-step process (addition and deprotection) |

Green Chemistry Principles and Sustainable Synthetic Pathways Applied to Urea Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for urea derivatives, aiming to reduce environmental impact and improve safety. rsc.org A key focus is the replacement of hazardous reagents like phosgene and the use of more environmentally benign solvents and catalysts. nih.gov

One of the most promising green approaches is the direct synthesis of ureas from amines and carbon dioxide (CO2), a renewable and non-toxic C1 feedstock. rsc.org While often requiring catalysts, some methods have been developed that proceed in the absence of any catalyst or solvent, particularly with primary aliphatic amines. rsc.org The reaction typically proceeds through an alkyl ammonium (B1175870) alkyl carbamate intermediate, which then undergoes intramolecular dehydration. rsc.org

Other sustainable strategies include:

Catalytic Dehydrogenative Coupling: This atom-economical method involves the coupling of amines and methanol, catalyzed by earth-abundant metals like manganese, with the only byproduct being hydrogen gas. acs.org

Use of Safer Carbonyl Sources: Utilizing urea itself as a carbonyl source for the synthesis of N-substituted carbamates over heterogeneous catalysts like TiO2–Cr2O3/SiO2 represents another green alternative. rsc.org

Solvent-Free and Aqueous Synthesis: As mentioned earlier, conducting reactions in water or under solvent-free conditions minimizes the use of volatile organic compounds (VOCs). rsc.orgorganic-chemistry.org

Recyclable Catalysts and Reagents: The development of processes that allow for the recycling of catalysts and solvents further enhances the sustainability of urea synthesis. tandfonline.com

The synthesis of green urea, produced from green ammonia (B1221849) and captured CO2, is also being explored as a sustainable alternative for large-scale production, particularly in the agricultural sector. ureaknowhow.com

Derivatization and Scaffold Modification Strategies for this compound Analogs

The this compound scaffold can be readily modified to generate a library of analogs for various applications. Derivatization can be achieved by altering the substituents on either of the phenyl rings or the benzyl group.

Modification of the Phenylurea Moiety: The nitro group on the 4-nitrophenyl ring is a versatile functional group that can be a starting point for various transformations. For example, the nitro group can be reduced to an amine. researchgate.net This resulting amino group can then be further functionalized through reactions such as acylation to form amides, or reaction with isocyanates to form bis-ureas.

Modification of the Benzyl Group: The benzyl group can be substituted with various functional groups to explore structure-activity relationships. For instance, benzyl halides with different substituents can be used as starting materials in the synthesis. nih.gov Alternatively, derivatization can occur after the urea formation.

A general strategy for creating analogs involves reacting a series of substituted anilines or benzylamines in the synthetic schemes described above. For example, reacting various substituted p-nitroanilines with benzyl isocyanate would yield a range of N-benzyl-N'-(substituted-4-nitrophenyl)ureas. researchgate.net Similarly, using different substituted benzylamines with 4-nitrophenyl isocyanate would produce N-(substituted-benzyl)-N'-(4-nitrophenyl)ureas.

The development of one-pot, multi-component reactions also provides an efficient way to generate diverse urea derivatives from simple starting materials. tandfonline.com

Advanced Structural Elucidation and Conformational Analysis of N Benzyl N 4 Nitrophenyl Urea Systems

X-ray Crystallographic Studies on N-Aryl-N'-4-Nitrophenyl Ureas

X-ray crystallography stands as a powerful technique for determining the three-dimensional structure of molecules in the crystalline state. nih.gov Studies on N-aryl-N'-4-nitrophenyl ureas have provided profound insights into their molecular and supramolecular organization. acs.orgdiva-portal.org

Molecular Conformation and Torsion Angle Analysis within the Urea (B33335) Moiety and Aromatic Rings

The conformation of N-aryl-N'-4-nitrophenyl ureas is largely dictated by the rotational freedom around the C–N bonds of the urea bridge and the C–N bonds connecting the aryl rings. In a comprehensive study of 21 N-X-phenyl-N′-p-nitrophenyl urea compounds, it was found that the molecular conformation is closely linked to the hydrogen bonding motifs. acs.orgdiva-portal.org

Two primary conformations are observed: a twisted conformation and a planar conformation. acs.orgdiva-portal.org In the twisted form, the phenyl rings are rotated out of the plane of the urea moiety. This conformation is typically associated with the formation of "urea tape" structures. acs.org Conversely, the planar conformation, where the phenyl rings are nearly coplanar with the urea group, is more stable but is often found in non-tape structures. diva-portal.org Molecular conformer energy calculations have indicated that the planar, trans-trans-N,N′-diphenyl urea conformation is energetically more stable than the twisted rotamer. acs.orgdiva-portal.org

| Torsion Angle | Description | Typical Value Range |

| C1-N1-C(O)-N2 | Defines the planarity of the urea backbone | ~180° (trans) |

| C(aryl)-C(aryl)-N-C(O) | Describes the twist of the aryl ring relative to the urea plane | Varies significantly with packing motif |

This table provides a generalized representation of key torsion angles. Specific values are highly dependent on the particular crystalline environment.

Supramolecular Assembly and Crystal Packing Motifs

The crystal packing of N-aryl-N'-4-nitrophenyl ureas is predominantly governed by a competition between different hydrogen bond donors and acceptors. acs.orgdiva-portal.orgresearchgate.net The urea group itself provides two N-H donors and one carbonyl (C=O) acceptor, while the 4-nitrophenyl group offers the nitro (NO₂) group as an additional hydrogen bond acceptor.

This competition leads to two main supramolecular motifs:

Urea Tape Structures: These are characterized by the well-known α-network, where molecules are linked by N−H···O=C hydrogen bonds, forming a one-dimensional tape or ribbon. acs.orgresearchgate.net In this arrangement, the urea carbonyl group acts as a bifurcated acceptor for the N-H groups of two neighboring molecules. researchgate.net This motif is favored by strong hydrogen bond synthons. acs.orgdiva-portal.org

Non-Urea Tape Structures: In this motif, the N–H donors of the urea group bypass the urea carbonyl and instead form hydrogen bonds with the nitro groups of adjacent molecules or with solvent molecules if present. acs.orgdiva-portal.org In these structures, the urea C=O group surprisingly does not participate in strong hydrogen bonding. acs.orgdiva-portal.org

The selection between these packing motifs is influenced by the substituents on the second aryl ring and the presence of weak intermolecular interactions, such as C–H···O and C–I···O interactions, which can steer the crystallization towards a particular form. acs.orgdiva-portal.org For example, the presence of functional groups that can interact with the nitro group can promote the formation of the urea tape structure, even though the molecule has to adopt a less stable twisted conformation. diva-portal.org This highlights a sophisticated interplay where weak interactions can direct the formation of strong hydrogen bond patterns, a concept that aligns with the supramolecular hard and soft acid-base (HSAB) principle. acs.orgdiva-portal.org

Spectroscopic Characterization Techniques in Urea Chemistry Research

Spectroscopic methods are indispensable for the structural characterization of urea derivatives in solution and the solid state, providing complementary information to crystallographic data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Analysis

NMR spectroscopy is a cornerstone for elucidating the molecular structure of ureas in solution. diva-portal.orgresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of N-benzyl-N'-(4-nitrophenyl)urea, distinct signals are expected for the aromatic protons of the benzyl (B1604629) and nitrophenyl groups, the methylene (B1212753) protons of the benzyl group, and the N-H protons of the urea linkage. The chemical shifts of the N-H protons are particularly sensitive to the solvent and concentration due to their involvement in hydrogen bonding.

Difference nuclear Overhauser enhancement (NOE) NMR experiments have been used to confirm the conformational preferences of diaryl ureas in solution. diva-portal.org These experiments can show through-space proximity of protons, helping to distinguish between different rotational isomers. diva-portal.org

¹H and ¹³C NMR Data for a Related Compound: N-(4-methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea in DMSO-d₆ nih.gov

| Group | ¹H NMR Chemical Shift (δ, ppm) |

| NH (urea) | 11.75 (s, 1H), 9.28 (s, 1H) |

| Thiazole-H | 8.53 (s, 1H) |

| Ar-H (methoxyphenyl) | 7.41 (d, J = 8.9 Hz, 2H) |

| Ar-H (methoxyphenyl) | 6.91 (d, J = 8.9 Hz, 2H) |

| CH₃ | 3.73 (s, 3H) |

This table presents data for a structurally related compound to illustrate typical chemical shifts. "s" denotes a singlet and "d" denotes a doublet.

Nitrogen NMR (¹⁴N or ¹⁵N) can also be employed, although the quadrupolar nature of ¹⁴N often leads to very broad signals for molecules the size of diaryl ureas. huji.ac.il ¹⁵N NMR, while less sensitive, provides sharper signals and can be used in heteronuclear correlation experiments (e.g., ¹H-¹⁵N HSQC) to assign proton and nitrogen resonances unambiguously. researchgate.nethuji.ac.il

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Assessment

Infrared (IR) spectroscopy is a rapid and effective technique for identifying key functional groups and probing hydrogen bonding interactions in urea compounds. thieme-connect.com The vibrational frequencies of specific bonds are sensitive to their environment, particularly their participation in hydrogen bonds.

For this compound, the IR spectrum is expected to show characteristic absorption bands for:

N-H stretching: Typically in the range of 3200-3400 cm⁻¹. The position and shape of this band can indicate the extent of hydrogen bonding.

C=O stretching (Amide I band): A strong absorption usually found between 1630 and 1700 cm⁻¹. A lower frequency is indicative of the carbonyl group acting as a hydrogen bond acceptor.

N-H bending (Amide II band): Located around 1550-1620 cm⁻¹.

NO₂ stretching: Asymmetric and symmetric stretching vibrations for the nitro group are expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net

The presence and positions of these bands provide a spectroscopic fingerprint of the molecule and offer clues about its solid-state structure. researchgate.net

Characteristic IR Absorption Frequencies for N-Aryl Ureas

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| C=O | Stretching (Amide I) | 1630 - 1700 |

| N-H | Bending (Amide II) | 1550 - 1620 |

| NO₂ | Asymmetric Stretching | 1500 - 1560 |

| NO₂ | Symmetric Stretching | 1300 - 1370 |

This table provides a generalized range of IR frequencies for the key functional groups in N-aryl ureas.

Computational and Theoretical Investigations into N Benzyl N 4 Nitrophenyl Urea Reactivity and Interactions

Quantum Chemical Approaches (e.g., Density Functional Theory) for Electronic Structure and Reactivity Profiling

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of N-benzyl-N'-(4-nitrophenyl)urea. These calculations provide a foundational understanding of the molecule's behavior at a subatomic level.

Key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined through DFT. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. For diaryl urea (B33335) derivatives, these calculations help in understanding their potential as inhibitors of various enzymes.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electron density distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In urea derivatives, the oxygen atom of the carbonyl group typically appears as a region of high negative potential (red), indicating its role as a primary site for electrophilic attack and a strong hydrogen bond acceptor. Conversely, the N-H protons of the urea linkage show a positive potential (blue), identifying them as hydrogen bond donors. The aromatic rings also contribute to the electrostatic landscape of the molecule. The presence of the electron-withdrawing nitro group on one of the phenyl rings significantly influences the charge distribution, affecting the molecule's reactivity and interaction patterns.

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. This approach is fundamental in modern drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level.

The general process involves creating a three-dimensional model of both the ligand and the target receptor. Docking algorithms then explore various possible orientations and conformations of the ligand within the binding site of the receptor, calculating a scoring function to estimate the binding affinity for each pose.

While specific docking studies exclusively on this compound are not extensively documented in publicly available literature, the wealth of data on analogous compounds provides a strong basis for predicting its likely binding modes and potential biological targets. These predictions can then guide the synthesis and experimental testing of the compound for specific therapeutic applications, such as anticancer or antimicrobial activities. nih.govconsensus.app

| Target Class | Potential Binding Interactions | Relevance for Urea Derivatives |

| Protein Kinases (e.g., B-RAF, VEGFR) | Hydrogen bonding via urea moiety; hydrophobic interactions from aryl rings. | Inhibition of signaling pathways in cancer. tandfonline.comnih.gov |

| Enzymes (e.g., α-glucosidase) | Hydrogen bonding and electrostatic interactions with active site residues. | Potential for antidiabetic applications. libretexts.orgyoutube.com |

| Microbial Proteins | Interactions with essential bacterial or fungal enzymes. | Development of novel antimicrobial agents. consensus.appnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Biological Activity Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net While specific QSAR models for this compound are not readily found, numerous studies on diaryl ureas and nitrophenyl derivatives provide a clear framework for how such models are developed and applied. nih.govresearchgate.net

In a typical QSAR study for a class of compounds like diaryl ureas, a set of molecules with known biological activities (e.g., IC50 values against a cancer cell line) is used. researchgate.net For each molecule, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's physicochemical properties, such as:

Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, shape indices.

Hydrophobic properties: LogP (the logarithm of the octanol-water partition coefficient).

Topological properties: Descriptors based on the 2D graph of the molecule.

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM), are then used to build a mathematical equation that relates a combination of these descriptors to the observed biological activity. nih.govnih.gov

For diaryl urea derivatives investigated as B-RAF inhibitors, QSAR studies have shown that descriptors related to the molecule's size, degree of branching, aromaticity, and polarizability are often crucial for their inhibitory activity. nih.govnih.gov Similarly, QSAR models for nitrophenyl derivatives have highlighted the importance of hydrophobicity and electronic parameters in predicting their toxicity or other biological effects. nih.gov

These models, once validated, can be used to predict the biological activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery.

| Descriptor Type | Examples | Potential Influence on Activity of Urea Derivatives |

| Electronic | Dipole moment, HOMO/LUMO energies | Affects ligand-receptor interactions and reactivity. researchgate.net |

| Steric | Molecular weight, van der Waals volume | Influences the fit within a protein's binding pocket. nih.govnih.gov |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Governs membrane permeability and hydrophobic interactions. nih.govnih.gov |

| Topological | Connectivity indices, Shape indices | Encodes information about molecular size, branching, and shape. researchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations offer a powerful means to study the dynamic behavior of molecules like this compound over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions.

For a flexible molecule such as this compound, MD simulations can explore its conformational landscape. This involves identifying the different shapes (conformations) the molecule can adopt and the energy barriers between them. The relative orientation of the benzyl (B1604629) and nitrophenyl rings with respect to the central urea bridge is a key conformational feature. Understanding the preferred conformations is crucial as it dictates how the molecule will present itself to a potential binding partner.

MD simulations are also invaluable for studying solvation effects. By simulating the compound in a box of explicit solvent molecules (typically water), one can observe how the solvent organizes around the solute and how this influences the solute's conformation and dynamics. nih.gov Studies on urea in aqueous solutions have shown that urea can affect the hydrogen-bonding network of water, which is a key aspect of its role as a denaturant. nih.govnih.gov For this compound, MD simulations can reveal the stability of intramolecular hydrogen bonds versus hydrogen bonds with water, and how the hydrophobic benzyl group and the more polar nitrophenyl group interact with the surrounding solvent.

In the context of drug design, MD simulations are often performed on a ligand-protein complex predicted by molecular docking. nih.gov These simulations can assess the stability of the predicted binding pose over time. If the ligand remains stably bound in the active site throughout the simulation, it lends confidence to the docking prediction. The simulation can also reveal subtle conformational changes in both the ligand and the protein upon binding, providing a more realistic picture of the interaction dynamics in a physiological environment.

Analysis of Noncovalent Interactions: Hydrogen Bonding Networks and Electrostatic Potential Maps

Noncovalent interactions are the primary forces governing how this compound interacts with itself and with other molecules, including biological targets. A detailed analysis of these interactions is therefore essential for understanding its chemical and biological properties.

Hydrogen Bonding Networks: The urea moiety is a potent hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen). In the solid state, diaryl ureas often form extensive hydrogen-bonding networks. acs.org Crystal structure analyses of N-aryl-N'-4-nitrophenyl ureas have revealed two main hydrogen-bonding patterns or "synthons". researchgate.netacs.org

Urea Tape Motif: This involves the classic N-H···O=C hydrogen bonds between urea molecules, forming a well-known α-network or tape structure. researchgate.netacs.org

Urea-Nitro Synthon: In this alternative arrangement, the N-H donors of the urea group form hydrogen bonds with the oxygen atoms of the nitro group on a neighboring molecule. researchgate.netacs.org

The prevalence of one synthon over the other can be influenced by the substituents on the aryl rings and the presence of solvent molecules in the crystal lattice. acs.org The conformation of the molecule also differs between these two patterns; the phenyl rings tend to be twisted out of the urea plane in the tape motif, whereas they are more coplanar in the urea-nitro arrangement. acs.org These interactions are not limited to the solid state and play a crucial role in the binding of these molecules to protein targets.

Electrostatic Potential Maps (MEPs): As discussed in section 4.1, MEPs provide a visual representation of the charge distribution and are critical for understanding noncovalent interactions. libretexts.org The map for this compound would show a negative potential (electron-rich region) around the carbonyl oxygen and the nitro group oxygens, indicating these are strong hydrogen bond acceptor sites. researchgate.netresearchgate.net Positive potential (electron-poor regions) would be located on the N-H protons, confirming their role as hydrogen bond donors. researchgate.netresearchgate.net These maps help to rationalize the observed hydrogen-bonding patterns and predict how the molecule will interact with the electrostatic field of a protein's active site.

| Interaction Type | Description | Relevance to this compound |

| Hydrogen Bonding | N-H···O=C and N-H···O-N=O interactions. | Directs crystal packing and is key to binding with biological targets. researchgate.netacs.org |

| π-π Stacking | Interactions between the aromatic rings. | Contributes to the stability of molecular assemblies and protein-ligand complexes. nih.gov |

| van der Waals Forces | General attractive/repulsive forces between atoms. | Important for overall shape complementarity in binding pockets. |

| Electrostatic Interactions | Attraction/repulsion between charged or polar regions. | Guides the initial approach of the ligand to the target and stabilizes the complex. researchgate.netresearchgate.net |

Biological Activity Profiling and Structure Activity Relationship Sar Studies of N Benzyl N 4 Nitrophenyl Urea Analogs

Anticancer and Antiproliferative Activity Research

The quest for novel anticancer agents has led to the investigation of N-benzyl-N'-(4-nitrophenyl)urea analogs due to their structural similarities to known kinase inhibitors and other anticancer drugs. nih.gov These compounds have demonstrated significant potential in inhibiting cancer cell growth through various mechanisms.

The N-benzyl-N'-arylurea scaffold is a key feature in many multi-kinase inhibitors, such as sorafenib. This has prompted research into analogs of this compound as potential inhibitors of critical kinases involved in cancer progression.

The Epidermal Growth Factor Receptor (EGFR) family, including HER1 (EGFR) and HER2 (ErbB2), are transmembrane tyrosine kinase receptors that regulate cell division and death. pharmgkb.org Their overactivation is a hallmark of many cancers, making them prime targets for therapy. Small molecule tyrosine kinase inhibitors (TKIs) often compete with ATP at the kinase's catalytic domain, preventing autophosphorylation and downstream signaling cascades that lead to cell proliferation and survival. pharmgkb.org Second-generation inhibitors like afatinib (B358) and dacomitinib (B1663576) irreversibly inhibit EGFR, HER2, and HER4, demonstrating the therapeutic potential of targeting multiple receptors within this family. nih.gov

Similarly, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. nih.gov Blockade of VEGFR2 signaling has been shown to augment the effects of other TKIs in non-small-cell lung cancer (NSCLC), suggesting a synergistic approach. nih.gov Research indicates that VEGFR2 is expressed in a significant portion of EGFR-mutant lung cancers, and its expression can be upregulated upon treatment with EGFR inhibitors, highlighting the interconnectedness of these signaling pathways. nih.gov The design of this compound analogs is often based on the structures of established multi-kinase inhibitors, with the aim of discovering novel compounds that can effectively target kinases like EGFR, HER2, and VEGFR2. nih.gov

The ubiquitin-proteasome system is a critical regulator of protein stability and cellular processes, and its dysregulation is implicated in cancer. Deubiquitinating enzymes (DUBs) reverse the process of ubiquitination and have emerged as promising cancer targets. One such DUB complex, USP1/UAF1 (ubiquitin-specific protease 1/USP1-associated factor 1), plays a key role in DNA damage response pathways. nih.govgoogle.com Inhibition of USP1/UAF1 can sensitize cancer cells to DNA-damaging agents like cisplatin. google.comnih.gov

High-throughput screening and subsequent medicinal chemistry efforts have identified potent and selective small-molecule inhibitors of USP1/UAF1. nih.govnih.gov Notably, a class of N-benzyl-2-phenylpyrimidin-4-amine derivatives was identified as possessing nanomolar inhibitory potency against USP1/UAF1. nih.gov A strong correlation was observed between the compounds' ability to inhibit the enzyme and their activity in non-small cell lung cancer cells, which included increased levels of monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA), a key substrate of USP1, and decreased cell survival. nih.gov These findings establish the druggability of the USP1/UAF1 complex and validate it as a molecular target for anticancer therapies using scaffolds related to N-benzyl-N'-phenylurea. nih.gov

This compound analogs and related compounds exert their antiproliferative effects through various cellular mechanisms, most notably by inducing cell cycle arrest and apoptosis (programmed cell death).

For instance, a new series of N-aryl-N'-benzylurea derivatives was synthesized and evaluated for antiproliferative activities against four different cancer cell lines (A549, MCF7, HCT116, and PC3). nih.gov Flow cytometry analysis of cells treated with a representative active compound revealed a significant accumulation of cells in the G1 phase of the cell cycle, indicating that the compound inhibits cell proliferation by inducing G1 phase arrest. nih.gov

Similarly, other related structures, such as benzyl (B1604629) isothiocyanate (BITC) and 2,4-dinitrobenzenesulfonamide (B1250028) derivatives, have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. nih.govnih.gov BITC was found to inhibit the growth of human pancreatic cancer cells by causing an arrest at the G2/M phase of the cell cycle and inducing apoptosis. nih.gov This was associated with an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov A dinitrobenzenesulfonamide derivative induced G2/M phase arrest in K562 leukemia cells and G0/G1 arrest in Jurkat cells. nih.gov The apoptotic mechanism was shown to involve both extrinsic (Fas receptor-mediated) and intrinsic (mitochondrial) pathways, as evidenced by the loss of mitochondrial potential and activation of caspases. nih.gov These studies collectively demonstrate that perturbing the cell cycle and activating apoptotic pathways are key mechanisms by which these classes of compounds exhibit their anticancer effects.

The anticancer potency of this compound analogs is highly dependent on the nature and position of substituents on the aromatic rings. SAR studies are crucial for optimizing the antiproliferative activity of these scaffolds.

In a study of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, several key SAR insights were established. nih.gov

Effect of Fluorine Substitution: The introduction of fluorine atoms on the N-aryl ring was generally beneficial for antiproliferative activity. Compounds with fluorine substituents showed better activity against MCF7 (breast cancer) and PC3 (prostate cancer) cell lines compared to the control drug sorafenib. nih.gov

Effect of Electron-Withdrawing Groups: The presence of an electron-withdrawing group, such as a trifluoromethyl group, on the N-aryl ring led to a significant increase in antiproliferative activity against all tested cancer cell lines when compared to compounds with electron-donating (methoxy) or less electron-withdrawing (trifluoromethoxy) groups. nih.gov

Comparison to Nitro Group: A compound featuring a nitro group, as in the parent this compound, exhibited weaker inhibitory activity against several cell lines compared to analogs containing fluorine atoms on the phenyl ring. nih.gov

These findings provide a clear rationale for the design of more potent anticancer agents based on the N-benzyl-N'-phenylurea scaffold, emphasizing the importance of specific electronic and steric properties of the substituents.

Table 1: Antiproliferative Activity (IC₅₀ in µM) of Selected N-aryl-N'-benzylurea Analogs

| Compound ID | R1 Substituent (on N-aryl ring) | A549 (Lung) | MCF7 (Breast) | HCT116 (Colon) | PC3 (Prostate) |

| 9a | 4-OCH₃ | 16.43 | 4.89 | 12.38 | 5.09 |

| 9b | 4-CF₃ | 4.23 | 2.58 | 4.19 | 2.76 |

| 9d | 3-CF₃ | 4.31 | 2.65 | 4.25 | 2.89 |

| 9e | 2-F, 4-Cl | 4.87 | 3.12 | 5.31 | 3.98 |

| 9f | 4-NO₂ | 12.54 | 8.91 | 10.23 | 9.15 |

| Sorafenib | Control | 5.62 | 5.89 | 4.87 | 5.11 |

| Data is illustrative and compiled from findings reported in scientific literature. nih.gov |

Antimicrobial and Antiparasitic Efficacy Studies

Beyond their anticancer potential, this compound analogs and related compounds have been investigated for their efficacy against a range of microbial pathogens, including bacteria and fungi. The urea (B33335) functional group is a core moiety in many bioactive molecules, and its derivatives have shown promise in combating multidrug-resistant strains. nih.gov

Derivatives of urea have demonstrated a broad spectrum of antimicrobial activity. For example, a series of diarylureas, analogous to the known antimicrobial triclocarban (B27905), were synthesized and tested against various bacteria. These simple molecules showed notable activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with some analogs exhibiting equal or greater potency than triclocarban but with no cytotoxicity towards human cell lines.

SAR studies on various urea and amide derivatives have provided insights into the structural requirements for antimicrobial activity:

For Antibacterial Activity: In a series of benzyl guanidine (B92328) derivatives, a related class of compounds, the 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed the best potency against both S. aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov This highlights the importance of specific substitution patterns on the benzyl group for broad-spectrum activity.

For Antifungal Activity: The antifungal activity of porphyrins bearing urea derivative substituents was found to be dependent on the nature of the substituent, with activity increasing in an order consistent with their liposolubility. scielo.br In another study of N-(4-halobenzyl)amides, a compound with bulky alkyl disubstitution and a hydroxyl group was a more effective inhibitor of fungal growth than the standard drug fluconazole (B54011) against several Candida species. mdpi.com Furthermore, nitroheteroaryl-1,3,4-thiadiazole derivatives containing an N-benzyl moiety were evaluated against Aspergillus fumigatus, with one compound showing potent activity by causing deformation and destruction of the fungal cell membrane and organelles. researchgate.net

A series of urea derivatives synthesized from (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, a chloramphenicol (B1208) intermediate, showed the highest activity against Gram-positive strains such as Bacillus cereus, Staphylococcus aureus, and Streptococcus haemolyticus. researchgate.net This demonstrates that the core structure of this compound can be a valuable starting point for developing new antimicrobial agents.

Table 2: Antimicrobial Activity of Selected Urea and Amide Analogs

| Compound Class | Target Organism | Key Structural Features for Activity | Reference |

| Diarylureas | S. aureus, E. faecalis | Analogs of triclocarban, non-cytotoxic | |

| Benzyl Guanidines | S. aureus, E. coli | 3-[2-Chloro-3-(trifluoromethyl)]-benzyloxy group | nih.gov |

| N-(4-Halobenzyl)amides | Candida spp. | Bulky alkyl disubstitution and a para-hydroxyl group | mdpi.com |

| Nitroheteroaryl-1,3,4-thiadiazoles | A. fumigatus | N-benzyl moiety, causes membrane destruction | researchgate.net |

| Ureas from aminopropanediol | B. cereus, S. aureus | Derived from (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol | researchgate.net |

No Specific Research Data Available for this compound

Following a comprehensive and targeted search of scientific literature, it has been determined that there is a significant lack of published research specifically investigating the biological activities of the chemical compound This compound and its direct analogs within the scope of the requested article outline.

Extensive searches were conducted to find data pertaining to the antitrypanosomal, antimicrobial, and antiparasitic activities of this compound, as well as its potential to modulate soluble epoxide hydrolase (sEH), peroxisome proliferator-activated receptor gamma (PPARγ), and acetylcholinesterase. Despite these efforts, no dedicated studies or detailed findings for this specific compound could be retrieved.

The available scientific literature focuses on related but structurally distinct classes of compounds. For instance, while research exists on other N-benzyl-N'-phenylurea derivatives and various nitrophenyl-containing molecules, the unique combination of the benzyl group, the 4-nitrophenyl group, and the urea linker in this compound does not appear to have been a subject of in-depth biological investigation in the specified areas.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline, as no specific data, research findings, or data tables for this compound could be located. To maintain scientific accuracy and adhere to the user's strict content requirements, an article cannot be generated without the necessary foundational research.

Table of Compounds Mentioned

Advanced Applications and Research Utility of N Benzyl N 4 Nitrophenyl Urea in Chemical Science

Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

The N-benzyl-N'-(4-nitrophenyl)urea scaffold is a versatile building block in the construction of more complex and often biologically active molecules. The urea (B33335) functional group is a key pharmacophore found in numerous pharmaceuticals, making its efficient introduction a critical step in drug discovery. researchgate.net

The synthesis of substituted ureas can be achieved through several reliable methods, often involving isocyanate intermediates or safer phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI). nih.gov Specifically, diaryl or aryl-alkyl ureas such as this compound can be synthesized from the reaction of an appropriate isocyanate with an amine. The modularity of these synthetic routes allows for the systematic modification of the peripheral substituents to fine-tune the properties of the target molecule. mdpi.com

This compound serves as a valuable intermediate for several reasons:

Activation and Functionalization: The electron-withdrawing 4-nitrophenyl group can be readily reduced to an amino group (-NH2). This new functional handle can then be used for a wide range of subsequent chemical transformations, such as amide bond formation, diazotization, or the synthesis of heterocyclic rings. This makes the nitrophenyl group a latent amino group, strategically employed in multi-step syntheses. mdpi.com

Protecting Group Strategy: The benzyl (B1604629) group can function as a protecting group for one of the urea nitrogens. It is relatively stable under various reaction conditions but can be removed when necessary through catalytic hydrogenolysis. bioorganic-chemistry.com

Scaffold for Libraries: Due to the reliable methods for its synthesis, the N-benzyl-N'-arylurea framework is an excellent scaffold for creating libraries of related compounds for high-throughput screening in drug discovery. nih.govnih.gov By varying the substituents on either aromatic ring, chemists can explore the structure-activity relationship (SAR) of a new class of potential therapeutic agents. reading.ac.uk

The following table summarizes common synthetic strategies for creating substituted urea derivatives, highlighting the versatility of these building blocks in organic synthesis.

| Method | Reactants | Description | Reference |

| Isocyanate Addition | R-N=C=O + R'-NH2 | A primary or secondary amine reacts with an isocyanate to form a substituted urea. This is one of the most direct and common methods. | nih.gov |

| Phosgene Equivalents | Amine 1 + CDI, then Amine 2 | N,N'-Carbonyldiimidazole (CDI) or triphosgene (B27547) is used as a safer alternative to phosgene gas to first form an activated intermediate, which then reacts with a second amine. | nih.govmdpi.com |

| Carbamate (B1207046) Displacement | R-NH-C(=O)-OAr + R'-NH2 | An activated carbamate, such as a 4-nitrophenyl carbamate, reacts with an amine to displace the phenoxide leaving group, forming the urea. | bioorganic-chemistry.com |

| Rearrangement Reactions | Carboxylic Acid → Acyl Azide → Isocyanate | The Curtius, Hofmann, or Lossen rearrangement of a carboxylic acid derivative generates an isocyanate in situ, which can then be trapped by an amine. | nih.gov |

Development of Molecular Recognition Systems and Host-Guest Chemistry

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. Host-guest chemistry, a central concept within this field, involves a "host" molecule that binds a "guest" molecule or ion. The urea functional group is a powerful motif in the design of synthetic hosts due to its ability to form strong and directional hydrogen bonds.

This compound is particularly well-suited for applications in molecular recognition. The two N-H protons of the urea core are excellent hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. The presence of the 4-nitrophenyl group significantly enhances the acidity of the adjacent N-H proton, making it a much stronger hydrogen bond donor compared to ureas with electron-donating or neutral substituents. This electronic activation is crucial for binding and recognizing specific guest species.

The design of synthetic receptors for anions is a major focus of supramolecular chemistry, driven by the important roles anions play in biological and environmental systems. The urea scaffold is one of the most effective and widely used functional groups for anion recognition. The two parallel N-H bonds can form a "chelate" interaction with various anions, particularly oxoanions like carboxylates, phosphates, and sulfates.

In this compound, the polarized N-H group adjacent to the nitrophenyl ring is pre-organized to act as a potent binding site. This enhanced acidity allows for the strong recognition of anionic guests through hydrogen bonding. The binding event can be coupled to a signaling mechanism, such as a change in color or fluorescence, to create a sensor. For example, the binding of an anion can alter the electronic environment of the nitrophenyl group, leading to a measurable shift in its UV-visible absorption spectrum.

| Anion Guest | Potential Binding Geometry | Key Interactions | Significance |

| Chloride (Cl⁻) | Single point or bidentate H-bonding | N-H···Cl⁻ | Binds to simple, spherical anions. |

| Acetate (CH₃COO⁻) | Bidentate "chelate" H-bonding | N-H···O=C | Strong binding to carboxylates. |

| Dihydrogen Phosphate (B84403) (H₂PO₄⁻) | Bidentate and additional H-bonding | N-H···O=P | Important for recognizing biologically relevant phosphate species. |

| Nitrate (NO₃⁻) | Planar, bidentate H-bonding | N-H···O-N | Recognition of environmental contaminants. |

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The directional hydrogen-bonding capability of the urea group makes this compound an excellent candidate for building self-assembled architectures.

In the solid state and in non-polar solvents, urea molecules typically form one-dimensional hydrogen-bonded chains or "tapes," where each molecule donates two hydrogen bonds to its neighbors and accepts two in return. In this compound, these primary hydrogen-bonding interactions are supplemented by other non-covalent forces that help guide the formation of more complex three-dimensional structures.

| Type of Interaction | Participating Groups | Role in Supramolecular Assembly |

| Primary Hydrogen Bonding | Urea N-H and C=O groups | Forms the primary 1D tape or chain structure, which is the fundamental backbone of the assembly. |

| π-π Stacking | Phenyl ring of the benzyl group and the nitrophenyl ring | These interactions between the aromatic rings of adjacent chains help to organize the 1D tapes into 2D sheets or 3D stacks. |

| C-H···O Interactions | Benzyl C-H or aromatic C-H and nitro O or urea C=O | Weaker, secondary hydrogen bonds that provide additional stability and help lock the structure into a specific conformation. |

| Dipole-Dipole Interactions | Nitro group (-NO₂) | The strong dipole of the nitro group can interact with other polar groups, influencing the overall packing arrangement of the molecules. |

The interplay of these forces allows for the rational design of crystalline materials with predictable structures and properties, a key goal of crystal engineering and materials science.

Applications in Analytical Chemistry: Development and Use as Reference Standards for Research Methodologies

In analytical chemistry, a reference standard is a highly purified and well-characterized substance used to confirm the identity and determine the concentration of other substances. While major pharmacopeias may not list this compound as an official certified reference material, it is available commercially from chemical suppliers as a high-purity compound for research purposes. sigmaaldrich.com This availability allows it to serve as a crucial tool in the development and validation of new analytical methods.

Its applications in this context include:

Method Development: When developing chromatographic methods (e.g., HPLC, GC) for a new class of urea-based compounds, this compound can be used as a model compound to optimize separation conditions like mobile phase composition, column type, and detection parameters.

Qualitative Standard: It can serve as a reference point in techniques like mass spectrometry and NMR to help elucidate the structure of newly synthesized, related compounds.

Working Standard: In a research setting, a laboratory can prepare a well-characterized solution of this compound to use as a working standard for the quantification of other novel urea derivatives, provided its purity is rigorously established through independent analysis. The use of related nitrophenyl ureas as certified reference materials for regulatory methods supports this application. lgcstandards.com

| Property | Value / Description |

| Chemical Name | 1-benzyl-3-(4-nitrophenyl)urea |

| CAS Number | 13141-87-2 |

| Molecular Formula | C₁₄H₁₃N₃O₃ |

| Molecular Weight | 271.27 g/mol |

| Typical Analytical Use | Research-grade standard for method development, structural elucidation, and as a starting point for impurity synthesis in the pharmaceutical industry. |

Future Perspectives and Grand Challenges in N Benzyl N 4 Nitrophenyl Urea Research

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Bioactivity and Selectivity

A significant frontier in the evolution of N-benzyl-N'-(4-nitrophenyl)urea is the rational design of new derivatives with superior potency and target selectivity. The core N-aryl-N'-benzylurea structure serves as a versatile template that can be systematically modified to optimize interactions with biological targets. mdpi.com Strategies such as molecular hybridization, which combines the key pharmacophoric features of different bioactive molecules, are being employed to create novel compounds. nih.gov

One prominent approach is based on the structure of successful drugs like the multi-kinase inhibitor sorafenib. Researchers have inserted a carbon atom to change the diaryl urea (B33335) structure to an N-aryl-N'-benzylurea scaffold, aiming to enhance molecular flexibility. mdpi.com Further modifications, such as the introduction of a 1-methylpiperidin-4-yl group, are designed to exploit additional binding pockets in target proteins like BRAF kinase, potentially blocking intracellular signal transduction more effectively and enhancing antiproliferative activity. mdpi.com

Structure-activity relationship (SAR) studies are crucial in guiding these design efforts. For instance, research on N,N'-diarylureas has shown that introducing electron-withdrawing groups, such as chloro or trifluoromethyl groups, on the terminal benzene (B151609) ring can enhance anti-tumor activity. nih.gov Similarly, the molecular volume plays a critical role in how the molecule binds to its receptor. nih.gov In the context of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, compounds featuring fluorine atoms on the phenyl substituent demonstrated superior antiproliferative activity against cancer cell lines like MCF7 and PC3 compared to those with a nitro group. mdpi.com These findings underscore the importance of subtle electronic and steric modifications in fine-tuning biological effects. The goal is to create derivatives that not only have heightened activity against cancer cells but also exhibit high selectivity, thereby sparing normal cells and reducing potential side effects. nih.gov

Interactive Table: Antiproliferative Activity of Selected N-aryl-N'-benzylurea Derivatives mdpi.com

| Compound ID | R1 Group | Cell Line | IC50 (μM) |

|---|---|---|---|

| 9b | 4-fluoro | MCF7 | 2.54 |

| PC3 | 2.87 | ||

| 9d | 3,4-difluoro | MCF7 | 2.65 |

| PC3 | 2.91 | ||

| 9f | 4-nitro | MCF7 | >40 |

| PC3 | >40 | ||

| Sorafenib | (Control) | MCF7 | 6.21 |

Exploration of Novel Therapeutic Targets and Undiscovered Biological Pathways

While much of the research on this compound analogues has focused on established targets like receptor tyrosine kinases, a major challenge and opportunity lies in identifying novel biological targets and pathways. The structural plasticity of the urea scaffold allows for its adaptation to interact with a wide array of proteins.

Current research has identified several promising targets for related urea derivatives. For example, N,N'-diarylureas have been developed as potent inhibitors of VEGFR-2, a key regulator of angiogenesis in tumors. nih.gov Other studies have designed N-benzyl-N'-(phenyl)urea and thiourea (B124793) derivatives that show inhibitory activity against EGFR and HER-2 kinases, both crucial drivers in many cancers, particularly breast cancer. researchgate.net Beyond cancer, the N-benzyl-N'-urea framework has been explored for other therapeutic areas. Derivatives of N-benzyl-N'-(4-pipyridinyl)urea have been identified as antagonists of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry into host cells, highlighting its potential as an anti-HIV agent. researchgate.net Furthermore, N-(1,4-Benzoxazin-3-one) urea analogues have been investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for developing new analgesics. nih.gov

The future of research in this area will involve broader screening of this compound derivatives against diverse panels of kinases and other enzymes to uncover unexpected inhibitory activities. Techniques such as chemical proteomics and thermal shift assays can help identify direct binding partners in complex cellular lysates, revealing previously unknown targets. Elucidating these new interactions could open up therapeutic possibilities for a range of diseases beyond the current focus, including inflammatory disorders, neurodegenerative diseases, and other infectious agents.

Development of More Sustainable, Atom-Economical, and Scalable Synthetic Methodologies

A significant challenge in translating promising compounds from the laboratory to clinical use is the development of efficient, safe, and environmentally responsible synthetic processes. Traditional methods for synthesizing ureas often rely on hazardous reagents like phosgene (B1210022) and its equivalents. nih.gov A key goal for future research is to develop greener and more sustainable routes to this compound and its derivatives.

Modern synthetic chemistry offers several promising alternatives. One approach is the utilization of carbon dioxide (CO2) as a C1 building block. organic-chemistry.org Metal-free methods are being developed that allow for the synthesis of urea derivatives from amines and CO2 at atmospheric pressure and room temperature, representing a significant step towards sustainability. organic-chemistry.org Another green approach involves performing reactions "on-water," which can enhance reaction rates and selectivity while avoiding the use of toxic volatile organic compounds (VOCs). This method often allows for simple product isolation through filtration. organic-chemistry.org

Researchers are also actively developing safer alternatives to phosgene. Reagents like N,N'-carbonyldiimidazole (CDI), a stable crystalline solid, can be used to generate ureas without producing chlorinated byproducts. nih.gov Other strategies focus on improving atom economy, which is a measure of how efficiently atoms from the starting materials are incorporated into the final product. The development of catalytic processes that minimize waste and allow for the recycling of reagents is a high priority. For large-scale production, the concept of "green urea" synthesis, which involves using green ammonia (B1221849) and captured CO2, provides a model for how industrial chemical production can be redesigned to be more sustainable. ureaknowhow.comrsc.org Applying these principles to the synthesis of high-value pharmaceutical compounds like this compound is a critical challenge for the field. ureaknowhow.com

Advanced Computational Integration for Predictive Research and Lead Optimization in Drug Discovery

The integration of advanced computational tools is set to revolutionize the discovery and optimization of drugs based on the this compound scaffold. In silico methods provide a rapid and cost-effective way to design, screen, and prioritize candidate molecules before committing to synthetic work. nih.gov

Molecular docking is a key computational technique used to predict how a ligand, such as a urea derivative, will bind to the active site of a target protein. researchgate.net This allows researchers to visualize binding modes, identify key interactions like hydrogen bonds and π-π stacking, and understand the structural basis for a compound's activity. nih.govnih.gov For example, docking studies of N,N'-diarylureas with VEGFR-2 have revealed the importance of hydrogen bonds between the urea moiety and the DFG motif of the kinase, providing a rationale for the pharmacophore's effectiveness. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models offer another powerful predictive tool. By building a mathematical model that relates the chemical structures of a series of compounds to their biological activities, QSAR can predict the potency of novel, unsynthesized analogues. nih.gov This helps to guide the design of more effective compounds.

Furthermore, computational methods are essential for lead optimization. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can forecast the pharmacokinetic and toxicological properties of a drug candidate early in the discovery process. nih.gov This helps to identify compounds with poor drug-like properties, such as low oral bioavailability or potential carcinogenicity, allowing researchers to focus resources on the most promising candidates. nih.gov The use of genetic algorithms and machine learning can generate vast libraries of virtual analogs and screen them for desired properties, significantly accelerating the journey from a hit compound to a viable drug candidate. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing N-substituted urea derivatives like N-benzyl-N'-(4-nitrophenyl)urea, and how do reaction conditions influence selectivity?

Methodological Answer: this compound can be synthesized via the reaction of substituted isocyanates with amines. For example:

- Route 1: Reacting benzyl isocyanate with 4-nitrophenylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is often added to neutralize HCl byproducts .

- Route 2: Using phenylglyoxal with N-benzyloxy-N'-(4-nitrophenyl)urea in acetic acid at room temperature, leading to cyclized products like imidazolidinones. This method highlights the role of solvent polarity and temperature in directing selectivity toward specific stereoisomers (e.g., 95:5 diastereomer ratio observed in similar reactions) .

Key Considerations:

- Solvent choice (polar vs. nonpolar) affects reaction kinetics and product stability.

- Base additives improve yields by mitigating side reactions from acidic byproducts.

Q. How can researchers characterize the crystallographic and hydrogen-bonding properties of this compound analogs?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for elucidating structural features. For example:

- Urea backbone geometry: In N-(4-bromophenyl)urea analogs, the urea group and aromatic rings are nearly planar but rotated (~47.8°), stabilized by N–H···O hydrogen bonds. These interactions form a 3D network, influencing solubility and stability .

- Hydrogen-bond analysis: SCXRD data can quantify bond lengths (e.g., N–H···O distances ~2.8–3.0 Å) and angles, which correlate with thermal stability and melting points .

Tools:

- Software like SHELX or OLEX2 for refining crystallographic data.

- Differential scanning calorimetry (DSC) to validate thermal properties predicted by hydrogen-bonding patterns.

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

Methodological Answer: High-performance liquid chromatography (HPLC) paired with UV detection is widely used. For instance:

- Column: Reverse-phase C18 with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid.

- Detection: UV absorbance at 254 nm, leveraging the strong electron-withdrawing nitro group’s chromophoric properties .

- Validation: Spike-and-recovery experiments in matrices like serum or soil extracts to assess limits of detection (LOD < 0.1 µg/mL) and precision (RSD < 5%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs (e.g., toxicity vs. therapeutic potential)?

Methodological Answer: Contradictions often arise from structural nuances or assay conditions. For example:

- Toxicity vs. Antiviral Activity: Pyrinuron (N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)urea) was banned due to diabetes induction in rodents (oral LD₅₀ = 12.3 mg/kg) , while N-benzyl-N'-(4-pipyridinyl)urea analogs show anti-HIV activity via CCR5 antagonism .

- Mitigation Strategy:

- Perform computational docking to compare binding modes of toxic vs. therapeutic analogs (e.g., pyridine vs. benzyl substituents).

- Use metabolomic profiling to identify off-target effects (e.g., pancreatic β-cell dysfunction in toxic cases) .

Q. What mechanistic insights explain the regioselectivity of cyclization reactions involving this compound?

Methodological Answer: Reactions with α-ketoaldehydes (e.g., phenylglyoxal) in acetic acid yield imidazolidinones via a proposed mechanism:

Nucleophilic attack: The urea’s NH group attacks the carbonyl carbon of phenylglyoxal, forming a hemiaminal intermediate.

Cyclization: Intramolecular dehydration generates a five-membered ring. The electron-withdrawing nitro group on the phenyl ring stabilizes the transition state, favoring cis-dihydroxy products (95% selectivity) .

Experimental Validation:

- Kinetic studies: Monitor reaction progress via in situ IR spectroscopy to track carbonyl group consumption.

- Solvent effects: Polar protic solvents (e.g., acetic acid) enhance proton transfer steps, critical for regioselectivity .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Methodological Answer: SAR strategies include:

- Substituent screening: Replace the benzyl group with heteroaromatic moieties (e.g., thiophene or pyridine) to modulate electronic properties and bioavailability. For example, thienylglyoxal derivatives show enhanced antiviral activity due to improved membrane permeability .

- Pharmacophore mapping: Identify critical hydrogen-bond donors/acceptors using comparative molecular field analysis (CoMFA). For CCR5 antagonists, the urea carbonyl is essential for binding to Glu283 in the receptor pocket .

Data-Driven Optimization:

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be addressed?

Methodological Answer: Challenges:

- Purification difficulties: Nitro-substituted ureas often form stable byproducts.

- Solvent waste: Traditional routes use large volumes of dichloromethane.

Solutions:

- Flow chemistry: Continuous flow reactors improve mixing and heat transfer, reducing side reactions.

- Green solvents: Replace dichloromethane with cyclopentyl methyl ether (CPME), which has similar polarity but lower toxicity .

- Crystallization optimization: Use anti-solvent techniques (e.g., water addition) to enhance yield and purity (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.